LY301875
説明
LY301875 is a nonpeptide angiotensin II receptor antagonist developed for its potent and selective inhibition of angiotensin II (Ang II), angiotensin III (Ang III), and angiotensin IV (Ang IV) receptors. It belongs to a class of triacid derivatives optimized for high binding affinity (pKB = 9.6) and oral bioavailability . Studies in the pulmonary vascular bed of cats demonstrated its dose-dependent, long-lasting blockade of angiotensin peptide-induced pressor responses without affecting other vasoconstrictors like U-46619, norepinephrine, or serotonin . This selectivity minimizes off-target effects, making it a valuable tool for investigating angiotensin-mediated pathophysiology in pulmonary hypertension and related conditions.
特性
CAS番号 |
154668-27-6 |
|---|---|
分子式 |
C30H34N4O10S |
分子量 |
642.68 |
IUPAC名 |
(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H34N4O10S/c1-2-3-4-5-9-23(33-17-26(31-18-33)32-27(35)22-8-6-7-10-25(22)45(41,42)43)28(36)34-16-21(15-24(34)30(39)40)44-20-13-11-19(12-14-20)29(37)38/h6-8,10-14,17-18,21,23-24H,2-5,9,15-16H2,1H3,(H,32,35)(H,37,38)(H,39,40)(H,41,42,43)/t21-,23-,24-/m0/s1 |
InChIキー |
HHFYOGBTLFTWQX-XWGVYQGASA-N |
SMILES |
O=C([C@H]1N(C([C@@H](N2C=C(NC(C3=CC=CC=C3S(=O)(O)=O)=O)N=C2)CCCCCC)=O)C[C@@H](OC4=CC=C(C(O)=O)C=C4)C1)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LY301875; LY 301875; LY-301875. |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
LY301875 is structurally related to other triacid-based angiotensin receptor antagonists, such as LY303336 , which shares its core structure but substitutes the carboxylic acid group with a phosphonate moiety (p-CH2PO3H2). Below is a detailed comparison:
Key Findings
Potency and Binding Affinity :
- This compound exhibits superior binding affinity (pKB = 9.6) compared to LY303336 (pKB = 9.1), attributed to the carboxylic acid group’s optimal partition coefficient and steric interactions with the AT1 receptor .
- Both compounds outperform early peptide antagonists (e.g., saralasin) in oral bioavailability and stability .
Pharmacokinetic Advantages :
- The phosphonate group in LY303336 may enhance tissue retention but reduces receptor-binding efficiency compared to this compound’s carboxylate .
- This compound’s duration of action in vivo exceeds 60 minutes in feline models, suggesting prolonged therapeutic effects .
Therapeutic Implications :
- Unlike losartan, a biphenyl tetrazole, this compound’s triacid structure avoids hepatic activation (required for prodrugs like losartan), enabling immediate activity .
- This compound’s selectivity for angiotensin peptides over other vasoconstrictors (e.g., serotonin) reduces adverse effects in pulmonary hypertension models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
